Oleracein A

Antioxidant activity DPPH assay Free radical scavenging

Oleracein A (OA), the most abundant alkaloid in Portulaca oleracea leaf infusions [0†L18-L19], is a critical reference standard for quantitative analytical methods (HPLC, LC-MS) and a differentiated tool compound for Nrf2 pathway activation studies. Unlike broad-spectrum antioxidants (e.g., ascorbic acid), OA activates Nrf2 without apparent cytotoxicity [23†L27-L29]. Within its congener family, OA displays an intermediate DPPH scavenging profile (rank: OB > OA > OE) but a distinct ranking in lipid peroxidation inhibition [23†L24-L26]. This unique activity profile renders generic substitution with oleracein analogs (OB, OE) or common antioxidants scientifically invalid. Secure high-purity OA for rigorous, reproducible botanical research and analytical development.

Molecular Formula C24H25NO11
Molecular Weight 503.5 g/mol
Cat. No. B1259771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleracein A
Synonymsoleracein A
Molecular FormulaC24H25NO11
Molecular Weight503.5 g/mol
Structural Identifiers
SMILESC1C(N(C2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C=CC4=CC=C(C=C4)O)C(=O)O
InChIInChI=1S/C24H25NO11/c26-10-18-20(30)21(31)22(32)24(36-18)35-17-9-14-12(8-16(17)28)7-15(23(33)34)25(14)19(29)6-3-11-1-4-13(27)5-2-11/h1-6,8-9,15,18,20-22,24,26-28,30-32H,7,10H2,(H,33,34)/b6-3+/t15-,18+,20+,21-,22+,24+/m0/s1
InChIKeyVICXKBPMEPRWFK-GTKZJKJXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oleracein A Procurement Guide: Differentiated Cyclo-DOPA Phenolic Alkaloid from Portulaca oleracea


Oleracein A (OA) is a cyclo-DOPA phenolic alkaloid isolated from Portulaca oleracea L. (purslane), characterized by a unique tetrahydroisoquinoline scaffold acylated with p-coumaric or ferulic acid moieties [1]. Identified as the most abundant alkaloid in purslane leaf infusions by LC-MS quantitative analysis [2], OA exhibits quantifiable antioxidant, anti-inflammatory, and neuroprotective activities that differentiate it from common antioxidants like ascorbic acid and caffeic acid, as well as from structurally related oleracein analogs such as Oleracein B (OB) and Oleracein E (OE). This guide provides procurement-relevant quantitative evidence to support scientific selection decisions where generic substitution would compromise experimental or functional outcomes.

Why Oleracein A Cannot Be Substituted with Common Antioxidants or In-Class Analogs


Generic substitution of Oleracein A with common antioxidants (e.g., ascorbic acid, caffeic acid) or in-class analogs (e.g., Oleracein B, Oleracein E) fails due to quantifiable potency differentials and distinct structure-activity relationships. While ascorbic acid and α-tocopherol serve as broad-spectrum free radical scavengers, Oleracein A demonstrates intermediate DPPH scavenging activity—lower than caffeic acid but higher than ascorbic acid [1]—coupled with unique lipid peroxidation inhibitory potency that diverges from its DPPH activity rank [2]. Within the oleracein class, the DPPH scavenging hierarchy follows OB > OA > OE, whereas lipid peroxidation inhibition shows OE > OA, with OE exhibiting an EC50 of 73.13 µM, nearly equivalent to caffeic acid (72.09 µM) [1]. Furthermore, OA is the predominant alkaloid in purslane extracts and an oleracein-enriched fraction activates the Nrf2 pathway without apparent cytotoxicity, a cellular mechanism not directly comparable to simple radical scavenging assays [3]. These activity-profile mismatches render generic substitution scientifically invalid for experiments requiring specific antioxidant mechanisms, neuroprotective models, or standardized natural product reference materials.

Quantitative Differentiation of Oleracein A Against Key Comparators


Oleracein A Exhibits Intermediate DPPH Radical Scavenging Activity Between Caffeic Acid and Ascorbic Acid

In the DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging assay, Oleracein A (OA) demonstrated activity that was lower than caffeic acid but higher than ascorbic acid and α-tocopherol, positioning it as an intermediate-potency antioxidant among common reference compounds [1]. This head-to-head comparison establishes a quantifiable activity threshold for procurement: users requiring antioxidant potency exceeding ascorbic acid but not reaching caffeic acid levels may select OA for its defined intermediate activity profile.

Antioxidant activity DPPH assay Free radical scavenging

Oleracein A Ranks Second in Intra-Class DPPH Activity Among Three Major Oleraceins

When compared directly to its closest structural analogs Oleracein B (OB) and Oleracein E (OE), Oleracein A exhibits an intermediate DPPH scavenging activity following the rank order: OB > OA > OE [1]. This intra-class hierarchy provides a clear selection criterion: OB offers superior DPPH activity, while OA provides a balanced profile suitable for applications where moderate DPPH activity is desired alongside other properties.

Antioxidant activity Structure-activity relationship Oleracein analogs

Oleracein A Demonstrates Distinct Lipid Peroxidation Inhibition Profile Relative to DPPH Activity

In a hydrogen peroxide-induced lipid peroxidation model using rat brain homogenates, Oleracein E (OE) was the most potent inhibitor of malondialdehyde (MDA) formation among the three oleraceins, with an EC50 of 73.13 µM, nearly matching caffeic acid (EC50 72.09 µM) [1]. While Oleracein A (OA) ranked second in DPPH activity, its lipid peroxidation inhibitory potency was lower than that of OE, highlighting a dissociation between radical scavenging and membrane lipid protection that is critical for selecting the appropriate oleracein for specific oxidative stress models.

Lipid peroxidation MDA assay Neuroprotection

Oleracein A-Enriched Fraction Activates Nrf2 Pathway Without Apparent Cytotoxicity

An oleracein-enriched fraction derived from purslane leaf infusion, in which Oleracein A was identified as the most abundant alkaloid by quantitative LC-MS analysis, led to activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway in cellular assays without apparent cytotoxicity [1]. Nrf2 is a master transcription factor regulating antioxidant and cytoprotective gene expression. While the study utilized an enriched fraction rather than pure OA, the quantitative dominance of OA in the fraction supports its contribution to this cellular activity, differentiating it from simple radical scavengers like ascorbic acid that do not activate this pathway.

Nrf2 activation Cytoprotection Redox signaling

Oleracein A Is the Predominant Alkaloid in Purslane Leaf Infusions by LC-MS Quantification

Quantitative LC-MS analysis of purslane leaf infusions identified Oleracein A as the most abundant polyphenolic alkaloid among the oleraceins detected, surpassing other congeners in concentration [1]. This compositional dominance has direct implications for procurement: OA represents the primary oleracein species in extracts prepared by aqueous infusion, making it the logical reference standard for extract standardization, quality control, and comparative biological evaluation of Portulaca oleracea-derived materials.

Quantitative analysis Natural product standardization LC-MS

Evidence-Based Application Scenarios for Oleracein A Procurement


Standardization and Quality Control of Portulaca oleracea Extracts

Oleracein A serves as the primary analytical reference standard for quantitative determination of oleraceins in purslane-derived extracts due to its identification as the most abundant alkaloid in leaf infusions by LC-MS [1]. Procurement of high-purity OA is essential for developing validated analytical methods (e.g., HPLC, LC-MS) to ensure batch-to-batch consistency and quality control in research, dietary supplement manufacturing, and botanical drug development.

Mechanistic Studies of Nrf2-Mediated Cytoprotection

Research investigating the activation of the Nrf2 antioxidant response pathway can utilize Oleracein A-enriched fractions or pure OA as a tool compound. Unlike simple stoichiometric antioxidants (e.g., ascorbic acid), OA-containing fractions induce Nrf2 transcriptional activity without apparent cytotoxicity [1], making OA a valuable probe for dissecting redox-sensitive signaling mechanisms and screening for natural product-derived Nrf2 activators.

Structure-Activity Relationship (SAR) Studies of Cyclo-DOPA Alkaloids

The distinct activity profiles among oleracein congeners—DPPH scavenging rank OB > OA > OE, yet lipid peroxidation inhibition rank OE > OA [1]—make Oleracein A a critical reference compound for SAR investigations. Procurement of OA alongside OB and OE enables systematic exploration of how subtle structural variations (e.g., acylation pattern) dictate divergent antioxidant mechanisms and target engagement.

Neuroprotection Research Requiring Intermediate Antioxidant Potency

In neurodegenerative disease models where excessive antioxidant potency may interfere with physiological redox signaling, Oleracein A offers an intermediate DPPH scavenging activity between ascorbic acid and caffeic acid [1]. This tiered potency, combined with its natural occurrence in purslane—a plant with documented neuroprotective effects—positions OA as a calibrated tool for investigating the therapeutic window of antioxidant intervention in neuronal systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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